4-((1H-imidazol-1-yl)methyl)-N-(4,4-difluorocyclohexyl)benzamide
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Overview
Description
4-((1H-imidazol-1-yl)methyl)-N-(4,4-difluorocyclohexyl)benzamide is a synthetic organic compound that features a benzamide core linked to an imidazole ring and a difluorocyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(4,4-difluorocyclohexyl)benzamide typically involves the following steps:
Formation of the Imidazole Derivative: The imidazole ring is first functionalized with a methyl group through alkylation reactions.
Benzamide Formation: The benzamide core is synthesized by reacting a suitable benzoyl chloride with an amine.
Coupling Reaction: The imidazole derivative is then coupled with the benzamide core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the Difluorocyclohexyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the benzamide core, potentially converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Amines derived from the benzamide core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((1H-imidazol-1-yl)methyl)-N-(4,4-difluorocyclohexyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving imidazole-sensitive pathways.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(4,4-difluorocyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the difluorocyclohexyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-((1H-imidazol-1-yl)methyl)-N-(4-fluorocyclohexyl)benzamide: Similar structure but with a single fluorine atom.
4-((1H-imidazol-1-yl)methyl)-N-(4,4-dichlorocyclohexyl)benzamide: Contains chlorine atoms instead of fluorine.
4-((1H-imidazol-1-yl)methyl)-N-(4,4-difluorocyclohexyl)aniline: Aniline derivative instead of benzamide.
Uniqueness
The presence of the difluorocyclohexyl group in 4-((1H-imidazol-1-yl)methyl)-N-(4,4-difluorocyclohexyl)benzamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to similar compounds.
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-4-(imidazol-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O/c18-17(19)7-5-15(6-8-17)21-16(23)14-3-1-13(2-4-14)11-22-10-9-20-12-22/h1-4,9-10,12,15H,5-8,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRNCZDPKUXHSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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